Potassium hydride (KH) is a saline hydride used as a powerful, non-nucleophilic base in organic synthesis. It is significantly more reactive than its common analog, sodium hydride (NaH), and is particularly effective for the deprotonation of weakly acidic C-H, N-H, and O-H bonds where other bases may be sluggish or ineffective. Due to its high reactivity with moisture and air, KH is typically supplied and handled as a 30-35% dispersion in mineral oil, which mitigates its pyrophoric nature while allowing for easier dispensing in laboratory and industrial settings.
Direct substitution of potassium hydride (KH) with sodium hydride (NaH) or other bases like potassium tert-butoxide (KOtBu) often leads to process failure, lower yields, or altered product selectivity. The superior reactivity of KH enables reactions under milder conditions or with substrates that are unreactive towards NaH, such as the rapid deprotonation of tertiary alcohols. The nature of the cation (K+ vs. Na+) also influences the aggregation and solubility of the resulting metalated species (enolates, amides), which can critically alter stereochemical outcomes and reaction pathways. Therefore, specifying KH is essential for processes developed to leverage its distinct kinetic advantages and the unique properties of the resulting potassium salts.
Potassium hydride demonstrates significantly faster reaction kinetics compared to sodium hydride in the deprotonation of hindered alcohols. In a direct comparison, KH achieved quantitative deprotonation of excess triethylmethanol in less than one minute at room temperature. Under identical conditions, NaH yielded only 5% of the corresponding alkoxide after 20 minutes, while LiH showed no reaction. This enhanced reactivity allows for shorter reaction times and the use of substrates that are otherwise unreactive with common hydride bases.
| Evidence Dimension | Alkoxide formation yield |
| Target Compound Data | Quantitative yield (<1 min) |
| Comparator Or Baseline | Sodium Hydride (5% yield in 20 min), Lithium Hydride (0% yield in 20 min) |
| Quantified Difference | >20x faster initial reaction rate vs. NaH |
| Conditions | Reaction with excess triethylmethanol in THF at 20-25°C |
This kinetic advantage enables high-throughput synthesis and allows for successful reactions with sterically demanding or weakly acidic substrates where NaH fails.
Potassium hydride is a critical component in the formulation of Lochmann-Schlosser 'LICKOR' superbases, which are mixtures of an alkyllithium (e.g., n-BuLi) and a potassium alkoxide, often generated in situ from KH. These mixed-metal reagents exhibit significantly higher basicity and unique reactivity compared to either component alone, enabling challenging metalations of low-acidity hydrocarbons like toluene and benzene. The in situ generation of an organopotassium species via transmetalation is key to this enhanced reactivity, a transformation not accessible with sodium hydride.
| Evidence Dimension | Substrate metalation capability |
| Target Compound Data | Enables metalation of low-acidity hydrocarbons (e.g., toluene, benzene) |
| Comparator Or Baseline | n-Butyllithium alone (slow or no reaction with toluene/benzene) |
| Quantified Difference | Qualitative shift from non-reactive to reactive for specific C-H bonds |
| Conditions | Formation of mixed alkyllithium/potassium alkoxide superbase |
For syntheses requiring extreme basicity to deprotonate very weak carbon acids, KH is the required precursor for a class of uniquely powerful reagents.
Potassium hydride, when used to generate phosphorus ylides for the Wittig reaction, promotes high selectivity for the Z-alkene isomer. For example, in the reaction of benzaldehyde with benzyltriphenylphosphonium bromide, using KH as the base in THF results in a Z/E ratio of 89:11 for stilbene. This is a notable improvement over reactions that may produce less selective mixtures. A formulation of KH homogenized with paraffin has been shown to be a convenient and effective solid for this purpose, demonstrating Z-selectivities up to 96:4 with other aldehydes.
| Evidence Dimension | Z/E Isomer Ratio in Wittig Reaction |
| Target Compound Data | 89:11 (for benzaldehyde), up to 96:4 (for other aldehydes) |
| Comparator Or Baseline | Typical non-stabilized Wittig reactions often yield mixtures with lower Z-selectivity. |
| Quantified Difference | Provides a reliable method for achieving >9:1 Z-selectivity |
| Conditions | Ylide generation using KH in THF, followed by reaction with aldehyde. |
For syntheses where specific alkene geometry is critical for biological activity or material properties, KH provides a process-reliable route to the desired Z-isomer.
When reaction time is a critical process parameter or when substrates, such as tertiary alcohols or sterically crowded ketones, fail to react completely or quickly with NaH, KH is the indicated reagent. Its superior kinetics can prevent thermal decomposition of sensitive materials by allowing reactions to proceed rapidly at lower temperatures.
In pharmaceutical or fine chemical synthesis where the geometric isomerism of a double bond dictates the final product's properties, KH is a key procurement choice. Its demonstrated ability to consistently produce high Z/E ratios in Wittig reactions makes it essential for controlling stereochemical outcomes.
For multi-step syntheses that require the deprotonation of extremely weak acids like arenes or alkanes, KH serves as the indispensable precursor to LICKOR-type superbases. Procuring KH is the enabling step for performing otherwise inaccessible C-H activation and functionalization reactions.
Flammable;Corrosive